N-cyclooctyl-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Description
Properties
IUPAC Name |
N-cyclooctyl-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c21-17-11-7-6-10-16(17)18-12-13-20(26)24(23-18)14-19(25)22-15-8-4-2-1-3-5-9-15/h6-7,10-13,15H,1-5,8-9,14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAORSRIPCHOCRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.
Attachment of the Cyclooctyl Group: The cyclooctyl group can be attached through a nucleophilic substitution reaction, where a cyclooctyl halide reacts with the pyridazinone derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Antitumor Activity
Research indicates that N-cyclooctyl-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide exhibits significant antitumor activity. Preliminary studies have shown that this compound can inhibit tumor growth in various cancer cell lines, including osteosarcoma and leukemia models.
For instance, in a study involving the SJSA-1 osteosarcoma xenograft model, the compound demonstrated a dose-dependent inhibition of tumor growth with effective oral administration at specified dosages .
Osteoclast Differentiation Inhibition
Another notable application of this compound is its ability to inhibit osteoclast differentiation, which is crucial for bone resorption processes. This activity suggests potential therapeutic uses in treating bone diseases such as osteoporosis.
Case Study 1: Osteosarcoma Treatment
In a controlled study, mice bearing SJSA-1 osteosarcoma xenografts were treated with varying doses of this compound. The results indicated a significant reduction in tumor size compared to the control group, highlighting the compound's potential as an effective antitumor agent.
Case Study 2: Osteoporosis Model
Another study focused on the role of this compound in inhibiting osteoclast differentiation. Using primary osteoclast cultures, researchers observed that treatment with this compound led to a marked decrease in osteoclast formation, suggesting its utility in osteoporosis management.
Mechanism of Action
The mechanism of action of N-cyclooctyl-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to these targets, while the pyridazinone core can modulate the compound’s activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-cyclooctyl-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide with structurally related pyridazinone derivatives:
Key Findings:
Substituent Effects on Bioactivity: Fluorophenyl Groups: The 2-fluorophenyl substitution (as in the target compound and ) is associated with enhanced COX-2 selectivity and anti-inflammatory potency compared to non-fluorinated analogs .
Structural vs. Pharmacokinetic Trade-offs :
- Compounds with smaller substituents (e.g., o-tolyl in ) exhibit higher solubility but shorter half-lives, whereas bulkier groups (cyclooctyl, naphthyl) may prolong metabolic stability at the expense of aqueous solubility .
Mechanistic Diversity: Pyridazinones with heteroaromatic substitutions (e.g., furyl in , thiophene in ) show broader kinase inhibition profiles, while fluorophenyl-focused analogs (target compound, ) specialize in COX/HDAC pathways .
Biological Activity
N-cyclooctyl-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a synthetic compound belonging to the pyridazinone class, known for its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a cyclooctyl group and a pyridazinone core with a fluorinated phenyl substituent. Its molecular formula is , with a molecular weight of approximately 357.4 g/mol . The presence of the cyclooctyl group enhances lipophilicity, which may influence its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 357.4 g/mol |
| CAS Number | 1232804-75-9 |
Research indicates that this compound exhibits significant biological activity through its interaction with specific biological targets. Preliminary studies suggest that it may inhibit osteoclast differentiation, which is crucial for bone resorption, indicating potential applications in treating bone-related diseases such as osteoporosis .
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit osteoclast formation and activity. The inhibition of osteoclast differentiation suggests that it may play a role in regulating bone metabolism, which is particularly relevant for conditions characterized by excessive bone resorption .
In Vivo Studies
Animal models have been employed to assess the therapeutic efficacy of this compound. In one study, administration of the compound resulted in reduced bone loss in ovariectomized mice, a common model for postmenopausal osteoporosis . The results indicated that the compound not only inhibited osteoclast activity but also promoted bone formation.
Case Studies
Several case studies have explored the efficacy of this compound in various preclinical settings:
- Osteoporosis Model : In an ovariectomized mouse model, this compound was administered at varying doses. Results showed a dose-dependent reduction in osteoclast numbers and increased bone mineral density compared to the control group.
- Cancer Research : Preliminary findings suggest that this compound may also exhibit anticancer properties by inhibiting tumor growth in specific cancer cell lines. Further investigations are required to elucidate its mechanism in cancer biology .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-cyclooctyl-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide, and how can reaction conditions be optimized to improve yield?
- Methodology : Multi-step synthesis involving cyclooctyl group incorporation and pyridazinone ring formation requires precise control of temperature, solvent polarity, and catalyst selection. For example, using polar aprotic solvents (e.g., DMF) at 60–80°C can enhance intermediate stability. Reaction progress should be monitored via TLC and HPLC to isolate high-purity products. Optimization of stoichiometric ratios (e.g., 1.2:1 molar ratio of fluorophenyl precursor to cyclooctyl amine) can mitigate side reactions .
Q. Which spectroscopic methods are most effective for confirming the structural integrity of this compound post-synthesis?
- Methodology :
- 1H/13C NMR : Assign peaks for the fluorophenyl (δ 7.2–7.8 ppm), cyclooctyl (δ 1.5–2.1 ppm), and pyridazinone carbonyl (δ 165–170 ppm).
- High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 412.15 (calculated for C22H25FN3O2).
- FT-IR : Confirm amide C=O stretch (~1680 cm⁻¹) and pyridazinone C=O (~1720 cm⁻¹). Cross-reference with simulated spectra from computational tools like Gaussian .
Q. What in vitro assays are recommended for initial evaluation of bioactivity?
- Methodology :
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination. Include cisplatin as a positive control.
- Anti-inflammatory : LPS-induced TNF-α suppression in macrophages (ELISA).
- Dose-response curves : Use concentrations ranging from 1 nM–100 µM to establish efficacy thresholds .
Advanced Research Questions
Q. How should researchers address discrepancies in biological activity data between this compound and its structural analogs?
- Methodology : Perform comparative SAR studies focusing on substituent effects (e.g., cyclooctyl vs. cyclohexyl groups). Use molecular docking to assess binding affinity differences to targets like chemokine receptors (e.g., CCR5). Validate with isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Replicate assays under standardized conditions (pH 7.4, 37°C) to minimize variability .
Q. What computational approaches predict the binding affinity of this compound to chemokine receptors, and how can MD simulations validate these predictions?
- Methodology :
- Docking : Use AutoDock Vina with crystal structures of CCR5 or CXCR4 (PDB IDs: 4MBS, 6QZH). Prioritize poses with hydrogen bonds to fluorophenyl and pyridazinone moieties.
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in GROMACS (100 ns trajectories) to assess stability of key interactions (e.g., π-π stacking with receptor aromatic residues).
- Free energy calculations : Apply MM-PBSA to estimate binding free energies .
Q. What protocols are recommended for assessing chemical stability under varying pH conditions?
- Methodology :
- pH stability assay : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
- Degradation products : Identify using LC-MS/MS; hydrolytic cleavage of the acetamide bond is a common degradation pathway under acidic conditions.
- Kinetic analysis : Calculate half-life (t1/2) at each pH to guide formulation strategies .
Q. How can metabolic pathways be investigated to inform toxicity profiles?
- Methodology :
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Use LC-QTOF-MS to detect phase I metabolites (e.g., hydroxylation at cyclooctyl group).
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms fluorimetrically.
- Hepatocyte assays : Measure ATP depletion and ROS production to assess hepatotoxicity .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Methodology :
- Solubility tests : Use shake-flask method with UV-Vis quantification (λmax ~260 nm). Compare results in PBS (pH 7.4) vs. DMSO.
- Co-solvency studies : Evaluate solubility enhancers (e.g., PEG-400) for formulation.
- Contradiction sources : Differences in particle size (micronized vs. crystalline forms) or residual solvents (e.g., ethyl acetate) may explain variability .
Q. Why do some studies report potent anticancer activity while others show limited efficacy?
- Methodology :
- Cell line variability : Test across panels (NCI-60) to identify lineage-specific sensitivity (e.g., hematologic vs. solid tumors).
- Apoptosis vs. cytostasis : Distinguish via flow cytometry (Annexin V/PI) and cell cycle analysis (propidium iodide).
- Off-target effects : Perform kinome-wide profiling (Eurofins KinaseScan) to identify unintended kinase interactions .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
